molecular formula C23H20ClN3O4 B386722 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Cat. No.: B386722
M. Wt: 437.9g/mol
InChI Key: DNXCHYYTNCNDNY-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzamide group and a dimethoxybenzylidene hydrazino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline in a 1:1 molar ratio. This reaction leads to the formation of a Schiff base, which is then further reacted with hydrazine to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-(2-{N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzamide group and dimethoxybenzylidene hydrazino moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H20ClN3O4/c1-30-20-12-7-15(13-21(20)31-2)14-25-27-23(29)18-5-3-4-6-19(18)26-22(28)16-8-10-17(24)11-9-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

DNXCHYYTNCNDNY-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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